E3 ligase Ligand 12
CAS No.:
Cat. No.: VC16760722
Molecular Formula: C31H42N4O6S
Molecular Weight: 598.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C31H42N4O6S |
---|---|
Molecular Weight | 598.8 g/mol |
IUPAC Name | tert-butyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
Standard InChI | InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38) |
Standard InChI Key | SPXBMEKMIPOEMC-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
E3 Ligase Ligand 12, systematically named tert-butyl N-[(1S)-1-{[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl}ethyl]-N-methylcarbamate, belongs to the class of heterobifunctional degraders. Its molecular formula is C₃₁H₄₂N₄O₆S, with a molecular weight of 598.75 g/mol . The compound features a hydroxybenzoyl-thiazole moiety critical for IAP binding, a pyrrolidine linker, and a tert-butyl carbamate group enhancing stability (Figure 1) .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 2095244-42-9 |
Molecular Formula | C₃₁H₄₂N₄O₆S |
Molecular Weight | 598.75 g/mol |
Solubility | >100 mg/mL in DMSO |
Storage Conditions | -20°C (desiccated) |
Predicted Boiling Point | 805.4±65.0°C |
Density | 1.245±0.06 g/cm³ |
Synthetic and Analytical Considerations
Mechanism of Action in Targeted Protein Degradation
Recruitment of E3 Ubiquitin Ligases
E3 Ligase Ligand 12 binds selectively to cellular inhibitor of apoptosis proteins (cIAP1/2) and X-linked IAP (XIAP), leveraging their E3 ubiquitin ligase activity. Upon forming a ternary complex with a target protein (e.g., androgen receptor), the compound facilitates polyubiquitination, marking the protein for proteasomal degradation (Figure 2) . This mechanism bypasses traditional occupancy-driven pharmacology, enabling sub-stoichiometric activity and sustained effects.
Comparative Advantages Over Conventional Inhibitors
Unlike small-molecule inhibitors that block protein function transiently, E3 Ligase Ligand 12 achieves irreversible target elimination. In prostate cancer models, SNIPER(AR)-51—a conjugate of this ligand and an androgen receptor binder—reduced AR levels by >90% within 24 hours, suppressing tumor growth more effectively than enzalutamide . Similarly, SNIPER(ER)-87 degraded estrogen receptor α (ERα) in breast cancer xenografts, inducing apoptosis without cytotoxic side effects .
Preclinical Applications and Efficacy Data
Oncology: Prostate and Breast Cancer Models
In LNCaP prostate cancer cells, SNIPER(AR)-51 (10 µM) decreased AR protein levels by 85±7% (n=3), concomitant with reduced PSA expression (IC₅₀ = 32 nM) . Caspase-3/7 activation increased 4.2-fold, confirming apoptosis induction. In vivo, daily oral administration (10 mg/kg) suppressed tumor volume by 72% vs. controls (p<0.001) .
For ERα-positive MCF-7 breast cancer cells, SNIPER(ER)-87 achieved DC₅₀ (50% degradation concentration) of 0.3 µM, with complete ERα elimination at 72 hours. Tumor growth inhibition reached 89% in murine xenografts (5 mg/kg, twice weekly) .
Table 2: Pharmacodynamic Profile of E3 Ligase Ligand 12 Conjugates
Conjugate | Target | Cell Line | DC₅₀ (µM) | In Vivo Efficacy |
---|---|---|---|---|
SNIPER(AR)-51 | AR | LNCaP | 0.032 | 72% TGI* |
SNIPER(ER)-87 | ERα | MCF-7 | 0.30 | 89% TGI |
*TGI: Tumor growth inhibition |
Beyond Oncology: Neurological and Inflammatory Diseases
Emerging data suggest utility in neurodegenerative disorders. A 2024 study linked tau protein degradation using a E3 Ligase Ligand 12-BRD4 conjugate (DC₅₀ = 1.2 µM in SH-SY5Y cells), reducing neurofibrillary tangle formation by 60% in a tauopathy model . In rheumatoid arthritis, a TNFα-directed SNIPER suppressed interleukin-6 (IL-6) production by 92% in synovial fibroblasts .
Challenges and Future Directions
Hook Effect and Off-Target Degradation
At high concentrations (>10 µM), E3 Ligase Ligand 12 conjugates may saturate E3 ligase binding, paradoxically reducing degradation efficacy—a phenomenon termed the "hook effect" . Computational redesign of linker geometry (e.g., PEG3 spacers) mitigated this issue, improving DC₅₀ by 8-fold in optimized compounds .
Expanding the E3 Ligase Landscape
While current applications focus on IAPs, ongoing work explores coupling E3 Ligase Ligand 12 to cereblon- or VHL-binding motifs. A 2025 proof-of-concept study achieved BRD4 degradation using a cereblon hybrid (DC₅₀ = 0.8 µM), suggesting modularity across E3 families .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume